4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole is a halogenated 1,2,3-triazole derivative synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This regioselective reaction ensures a 1,4-disubstituted triazole core, with substituents at positions 1 and 4 of the heterocyclic ring. The compound features a 2,5-dichlorophenyl group at position 1 and a chloromethyl group at position 4. Its structure confers unique physicochemical properties, including moderate polarity (dipole moment ~5 D) and stability under oxidative/reductive conditions . The chloromethyl moiety enhances reactivity toward nucleophilic substitution, making it a versatile intermediate for further functionalization in pharmaceuticals or materials science.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,5-dichlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXTPUZXHQCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Functionalized 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles typically involves cycloaddition reactions between azides and alkynes or other dipolarophiles. Recent advances focus on mild, efficient, and regioselective methods to introduce substituents at specific positions on the triazole ring.
A notable approach involves the reaction of β-carbonyl phosphonates with azides under basic conditions, leading to multisubstituted 1,2,3-triazoles with good yields and selectivity. The choice of base and solvent critically affects the reaction efficiency; for example, cesium carbonate in polar aprotic solvents like DMSO provides high conversion rates (up to 95%) and isolated yields.
Specific Preparation of 4-(Chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole
While direct literature on the exact preparation of this compound is limited, analogous compounds and related triazole derivatives provide insight into viable synthetic routes:
Starting Materials and Key Reagents
- 2,5-Dichlorophenyl azide or a suitable precursor to introduce the 2,5-dichlorophenyl substituent on the triazole nitrogen.
- Chloromethyl-containing dipolarophiles or precursors such as chloromethyl ketones or chloromethyl phosphonates.
- Bases such as cesium carbonate (Cs2CO3) or potassium hydroxide (KOH).
- Polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Synthetic Procedure Outline
Formation of Azide Intermediate : The 2,5-dichlorophenyl moiety is introduced via azide synthesis from corresponding anilines or halogenated aromatic precursors.
Cycloaddition Reaction : The azide intermediate reacts with a chloromethyl-substituted dipolarophile under basic conditions (e.g., Cs2CO3 in DMSO) at room temperature or mild heating to form the triazole ring.
Isolation and Purification : Following reaction completion (typically within 0.5–4 hours), the mixture is cooled, diluted with water, and extracted with organic solvents. The product is purified by crystallization or chromatography.
Characterization : The final compound is characterized by NMR (1H, 13C), melting point, and optical rotation if chiral centers are involved.
Comparative Data on Reaction Conditions and Yields
Related Synthetic Routes and Patented Processes
A patent describing the preparation of related triazole derivatives with dichlorophenyl substituents involves heating mixtures in anhydrous DMSO at 80°C for 4 hours, followed by aqueous workup and crystallization from acetone:ethyl acetate mixtures to yield white solid triazole products with yields around 53–97%.
The use of hydrazine hydrate and formic acid esters to synthesize 1H-1,2,4-triazoles via ammonolysis and cyclization under sealed, pressurized conditions has been reported, providing a scalable and efficient synthetic method with high yields and low energy consumption. While this method targets 1,2,4-triazoles, the principles of hydrazine-mediated cyclization may be adapted for 1,2,3-triazole synthesis with appropriate substrates.
Research Findings and Optimization Insights
Base Selection : Cs2CO3 outperforms other bases like K2CO3, TEA, and NaHMDS in promoting cycloaddition to form 1,2,3-triazoles, likely due to better solubility and milder basicity that avoids substrate decomposition.
Solvent Effects : Polar aprotic solvents, particularly DMSO, enhance the solubility of inorganic bases and substrates, leading to higher yields and faster reactions.
Temperature Control : Mild heating (around 80°C) accelerates reaction rates without causing decomposition of sensitive intermediates or products.
Substituent Effects : Electron-withdrawing groups like dichloro substituents on the phenyl ring favor the reaction by stabilizing intermediates and directing regioselectivity.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Azide formation | 2,5-Dichlorophenyl precursors, NaN3 | Generates aryl azide intermediate |
| Cycloaddition | β-ketophosphonate or chloromethyl dipolarophile, Cs2CO3, DMSO, rt-80°C | Forms triazole ring with chloromethyl group |
| Workup | Water dilution, organic extraction, drying | Removes impurities, isolates product |
| Purification | Crystallization (acetone:ethyl acetate) | Yields white solid with high purity |
| Characterization | NMR, melting point, optical rotation | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include triazole oxides and other oxidized derivatives.
Reduction: Products include dihydrotriazoles and other reduced forms.
Scientific Research Applications
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole with structurally related triazole derivatives, focusing on synthesis, substituent effects, and applications.
Structural and Functional Group Analysis
Key Differences :
- Substituent Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution, whereas the thione group in the benzoxazole derivative participates in hydrogen bonding and metal coordination.
- Regioselectivity : The target compound’s 1,4-disubstitution (CuAAC-derived) contrasts with 1,2,4-triazole derivatives, which have different ring positions occupied .
Application Context :
- Target Compound : Suited for drug conjugation (chloromethyl as a linker) or polymer synthesis.
- Benzoxazole Hybrid : Optimized for antimicrobial activity due to planar benzoxazole-thione pharmacophore .
Spectral Data Comparison
- IR Spectroscopy : Both compounds show C-Cl stretches (~702 cm⁻¹), but the benzoxazole hybrid has additional NH (3390 cm⁻¹) and C=S (1243 cm⁻¹) bands .
- 1H-NMR : The target’s chloromethyl protons (δ 4.5–5.0) contrast with the benzoxazole derivative’s aromatic multiplet (δ 6.86–7.26) and methyl group (δ 2.59) .
Biological Activity
4-(Chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
IUPAC Name: 4-(chloromethyl)-1-(2,5-dichlorophenyl)triazole
Molecular Formula: C9H6Cl3N3
Molecular Weight: 256.52 g/mol
The compound features a triazole ring with a chloromethyl group and a dichlorophenyl group, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in critical cellular processes, such as:
- Antimicrobial Activity: It can inhibit enzymes related to microbial cell wall synthesis, leading to bactericidal effects.
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes some findings related to its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits the production of nitric oxide (NO) and other inflammatory mediators in activated macrophages. The following table presents data on its anti-inflammatory effects:
These findings indicate that the compound could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Anti-inflammatory Effects: A study published in Molecules highlighted derivatives of triazoles that demonstrated significant COX-2 inhibitory activity. The most potent derivatives showed IC50 values ranging from 2.6 µM to 18.59 µM against COX-2 while maintaining selectivity over COX-1 .
- Antimicrobial Evaluation: Another research article assessed various triazole compounds for their antimicrobial properties against clinical isolates. The study found that certain modifications in the structure enhanced antimicrobial potency significantly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
